

The Therapeutic Potential of MTX115325: A USP30 Inhibitor for Neurodegenerative Disease

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Compound of Interest

Compound Name: MTX115325

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Abstract

MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, **MTX115325** enhances the ubiquitination of mitochondrial proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway. This leads to the selective clearance of damaged mitochondria, a process implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies have demonstrated the neuroprotective effects of **MTX115325** in cellular and animal models of Parkinson's disease, suggesting its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to **MTX115325**.

Introduction

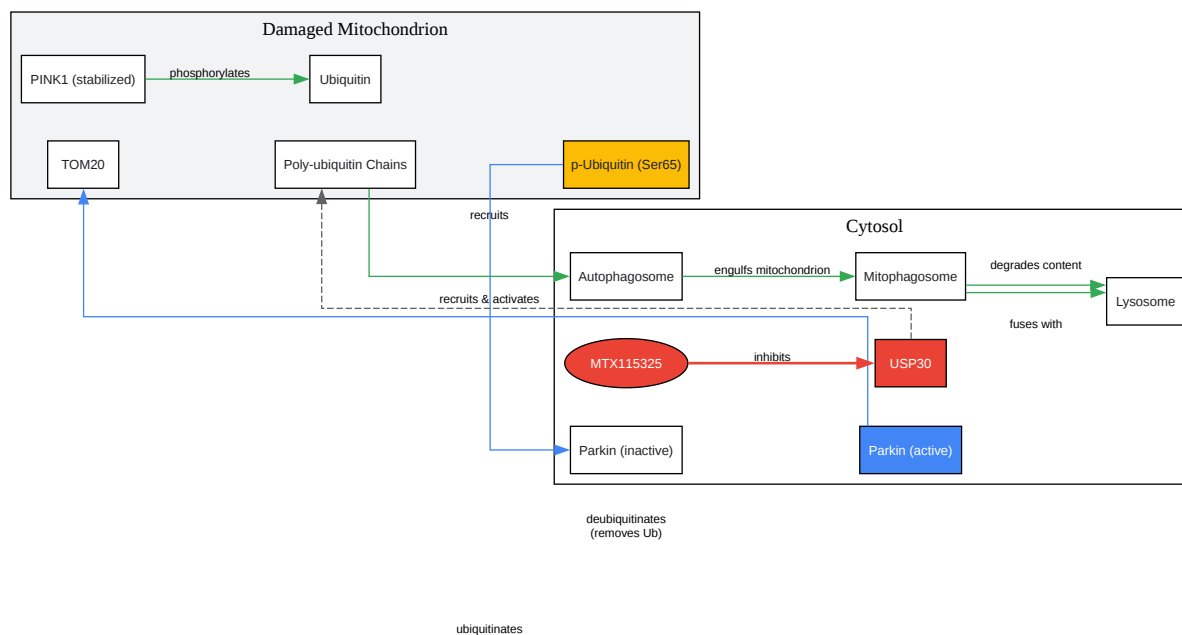
Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases, including Parkinson's disease (PD).[1] The accumulation of damaged mitochondria can lead to increased oxidative stress, impaired energy metabolism, and ultimately, neuronal cell death.[1] Mitophagy, a selective form of autophagy, is a critical cellular process for the removal of dysfunctional mitochondria, thereby maintaining mitochondrial homeostasis.[1] The PINK1/Parkin pathway is a key regulator of mitophagy, where the E3 ubiquitin ligase Parkin

ubiquitinates outer mitochondrial membrane proteins to tag damaged mitochondria for degradation.[2]

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme that counteracts the action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[2] **MTX115325** is a novel, potent, and selective inhibitor of USP30.[3] By blocking USP30 activity, **MTX115325** promotes the ubiquitination of mitochondrial proteins, enhances mitophagy, and has shown significant neuroprotective effects in preclinical models of Parkinson's disease.[3] A Phase 1 clinical trial for **MTX115325** (also known as MTX325) in healthy volunteers and Parkinson's patients was planned to start in early 2024.[4][5]

Mechanism of Action: Modulation of the PINK1/Parkin Mitophagy Pathway

MTX115325 exerts its therapeutic effect by directly inhibiting the enzymatic activity of USP30. This inhibition leads to a cascade of events within the PINK1/Parkin-mediated mitophagy pathway, ultimately resulting in the clearance of damaged mitochondria.



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Caption: MTX115325 inhibits USP30, promoting mitophagy.

Preclinical Data

The therapeutic potential of **MTX115325** has been evaluated in a series of in vitro and in vivo preclinical studies. The quantitative data from these studies are summarized below.

In Vitro Efficacy

Parameter	Assay	Value	Reference
IC ₅₀	Biochemical fluorescence polarization assay	12 nM	[6]
IC ₅₀	Cellular ubiquitin-like probe assay	25 nM	[3]
EC ₅₀ (TOM20 ubiquitination)	HeLa cells overexpressing Parkin	32 nM	[3][6]
EC _{1.5x} (TOM20 ubiquitination)	HeLa cells overexpressing Parkin	10 nM	[3]

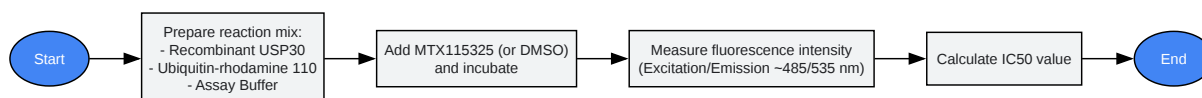
In Vivo Pharmacokinetics and Efficacy in a Parkinson's Disease Mouse Model

Parameter	Animal Model	Dosing	Result	Reference
Oral Bioavailability	Mouse	10 mg/kg (single dose)	98%	[6]
CNS Penetration (K _{pu,u})	Mouse	10 mg/kg (single dose)	~0.4	[6]
Dopaminergic Neuron Protection	AAV-A53T-SNCA Mouse Model	15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks)	Reduced loss of dopaminergic neurons in the substantia nigra.	[6]
Striatal Dopamine Levels	AAV-A53T-SNCA Mouse Model	15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks)	Preserved dopamine levels in the striatum.	[6]
α-Synuclein Pathology	AAV-A53T-SNCA Mouse Model	15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks)	Reduced levels of phosphorylated S129-α-synuclein.	[6]
Neuroinflammation	AAV-A53T-SNCA Mouse Model	15 mg/kg & 50 mg/kg (i.g., twice daily for 10 weeks)	Decreased total area of GFAP staining, indicating lower astrocyte activation.	[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays



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Caption: Workflow for the USP30 biochemical inhibition assay.

Protocol:

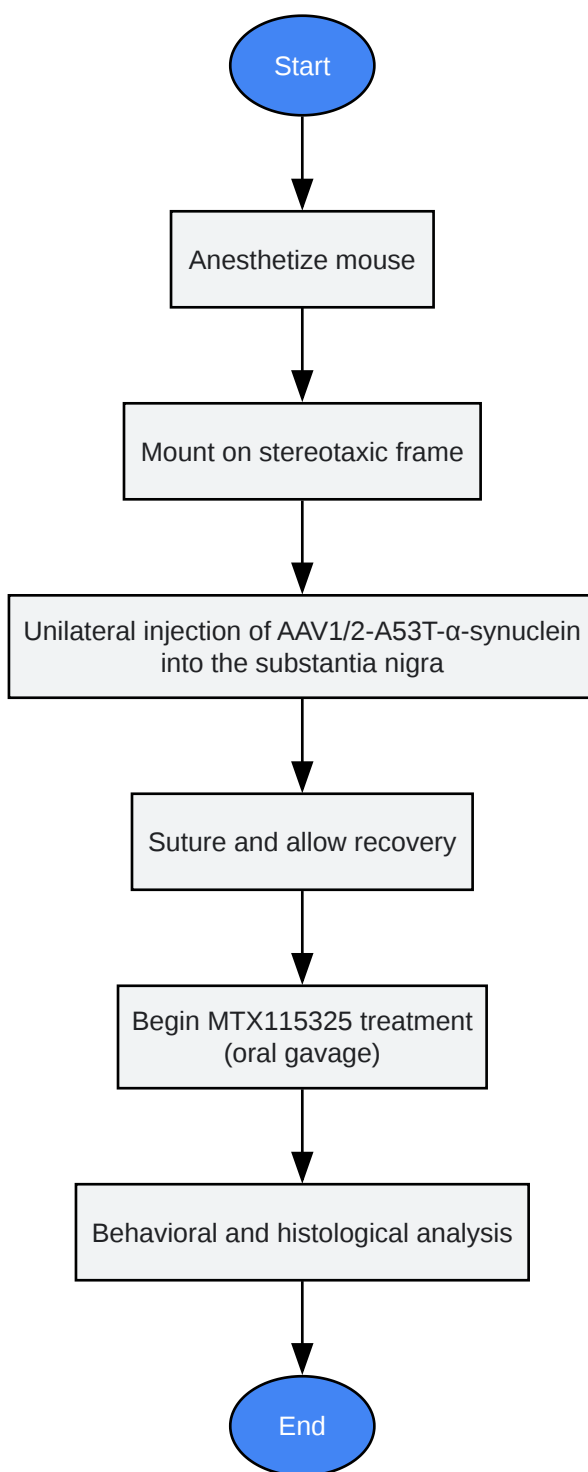
- Reagents: Recombinant human USP30 enzyme, ubiquitin-rhodamine 110 substrate, and an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
- Procedure: a. A dilution series of **MTX115325** is prepared in DMSO. b. The recombinant USP30 enzyme is incubated with the various concentrations of **MTX115325** or DMSO (vehicle control) in the assay buffer in a microplate. c. The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate. d. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time. e. The fluorescence intensity is measured using a plate reader.
- Data Analysis: The fluorescence signal is proportional to the amount of cleaved substrate. The percentage of inhibition is calculated for each concentration of **MTX115325** relative to the DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Protocol:

- Cell Culture: HeLa cells overexpressing YFP-Parkin are cultured in standard conditions (e.g., DMEM with 10% FBS).^[7]
- Treatment: Cells are treated with mitochondrial toxins (e.g., 1 μM Antimycin A and 1 μM Oligomycin A) to induce mitochondrial stress and Parkin translocation.^[7] Concurrently, cells are treated with a dilution series of **MTX115325** or DMSO for 90 minutes.^[7]
- Lysis: After treatment, cells are washed with DPBS and lysed in NP40 lysis buffer on ice.^[7]

- Western Blotting: a. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose membrane. c. The membrane is probed with a primary antibody against TOM20, followed by a secondary antibody.^[7] d. The ubiquitinated form of TOM20 (TOM20-Ub) appears as a higher molecular weight band.^[7]
- Data Analysis: The intensity of the TOM20-Ub band is quantified and normalized to a loading control. The EC₅₀ value is calculated by plotting the normalized TOM20-Ub levels against the concentration of **MTX115325**.

In Vivo Parkinson's Disease Model



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Caption: Workflow for the AAV-A53T-SNCA mouse model.

Protocol:

- Animals: C57BL/6 mice are typically used.[1]
- Viral Vector: An adeno-associated virus (AAV) serotype 1/2 expressing human A53T mutant α -synuclein is used.[8]
- Stereotaxic Surgery: a. Mice are anesthetized and placed in a stereotaxic frame. b. A small burr hole is drilled in the skull over the target area. c. The AAV vector (e.g., 1.5 μ l at a concentration of 5.16×10^{12} genomic particles/ml) is unilaterally injected into the substantia nigra pars compacta using specific coordinates (e.g., from Bregma: AP -3.1 mm; ML -1.4 mm; DV -4.4 mm).[8] The injection is performed slowly (e.g., 0.5 μ l/min).[8]
- Post-operative Care: The incision is sutured, and the animals are monitored during recovery.
- Treatment: **MTX115325** is administered by oral gavage at specified doses (e.g., 15 mg/kg and 50 mg/kg) twice daily for the duration of the study (e.g., 10 weeks).[6]

Protocol:

- Tissue Preparation: At the end of the study, mice are euthanized, and their brains are perfused and fixed. The brains are then sectioned on a cryostat or vibratome.
- Staining: a. Brain sections containing the substantia nigra are stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. b. A secondary antibody conjugated to a chromogen or fluorophore is used for visualization.
- Quantification: The number of TH-positive neurons in the substantia nigra of the injected and non-injected hemispheres is counted using unbiased stereological methods.
- Data Analysis: The percentage of dopaminergic neuron loss in the injected hemisphere is calculated relative to the contralateral side.

Protocol:

- Tissue Dissection: The striatum is rapidly dissected from the mouse brain and frozen.
- Homogenization: The striatal tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize dopamine.[9]

- Centrifugation and Filtration: The homogenate is centrifuged, and the supernatant is filtered to remove any remaining particulate matter.[9]
- HPLC-ECD Analysis: a. The filtered sample is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD). b. Dopamine and its metabolites are separated on a reverse-phase column. c. The electrochemical detector measures the current generated by the oxidation of dopamine, allowing for its quantification.
- Data Analysis: The concentration of dopamine is determined by comparing the peak area from the sample to a standard curve of known dopamine concentrations.

Conclusion

MTX115325 represents a promising therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease, by targeting the fundamental cellular process of mitophagy. Its potent and selective inhibition of USP30 leads to the enhanced clearance of damaged mitochondria, thereby protecting neurons from degeneration. The robust preclinical data, demonstrating both in vitro efficacy and in vivo neuroprotection in a relevant disease model, provide a strong rationale for its clinical development. The detailed experimental protocols provided in this guide offer a resource for researchers to further investigate the therapeutic potential of **MTX115325** and other USP30 inhibitors.

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